Product packaging for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone(Cat. No.:CAS No. 137958-96-4)

1-(2,4-Dichlorophenyl)-2-hydroxyethanone

Cat. No.: B146334
CAS No.: 137958-96-4
M. Wt: 205.03 g/mol
InChI Key: QDLQMALYLVMPTR-UHFFFAOYSA-N
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Description

Contextualization within α-Hydroxyketone Chemistry

1-(2,4-Dichlorophenyl)-2-hydroxyethanone belongs to the class of organic compounds known as α-hydroxyketones, or acyloins. This classification is defined by the presence of a hydroxyl (-OH) group on the carbon atom immediately adjacent (the α-carbon) to a ketone (>C=O) group. This arrangement of functional groups imparts a unique and versatile reactivity profile that is central to their importance in organic synthesis.

The chemistry of α-hydroxyketones is rich and varied. They can be synthesized through several established methods, including the oxidation of ketones, the reductive coupling of esters (known as the acyloin condensation), and the biocatalytic hydroxylation of ketones, which can offer high enantioselectivity.

The dual functionality of α-hydroxyketones allows them to participate in a wide array of chemical transformations. The hydroxyl group can be acylated, alkylated, or oxidized, while the ketone carbonyl group is susceptible to nucleophilic attack, reduction, and condensation reactions. The proximity of the two functional groups can also lead to unique intramolecular reactions and rearrangements, such as the α-ketol rearrangement, where treatment with an acid or base can induce a 1,2-shift of a substituent to form an isomeric product. This rich reactivity makes α-hydroxyketones, including this compound, powerful templates and building blocks in asymmetric synthesis and the construction of complex molecular architectures.

Significance as a Crucial Intermediate in Complex Organic Molecule Synthesis

The true significance of this compound lies in its role as a key synthetic intermediate, particularly for the construction of high-value, biologically active molecules. The 2,4-dichlorophenyl moiety is a common structural feature in numerous pharmaceutical and agrochemical agents. This specific substitution pattern is often crucial for the molecule's efficacy and metabolic stability.

While this compound itself is a valuable precursor, it is closely related to and often derived from its α-halogenated counterpart, 2-bromo-1-(2,4-dichlorophenyl)ethanone or 2-chloro-1-(2,4-dichlorophenyl)ethanone. These α-haloketones are pivotal starting materials in the synthesis of a major class of azole antifungal drugs. innospk.comresearchgate.net The α-halo group serves as an excellent leaving group for nucleophilic substitution by heterocyclic rings, such as imidazole (B134444) or 1,2,4-triazole (B32235).

The synthesis of many azole antifungals begins with the corresponding α-haloketone. For instance, the synthesis of the widely used antifungal agent miconazole involves key intermediates derived from 2,4-dichloroacetophenone. guidechem.comresearchgate.net Similarly, the synthesis of econazole involves the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. nih.gov The resulting chiral alcohol is a direct precursor to the final drug. The α-hydroxyketone, this compound, can be seen as the hydroxylated analog of these crucial halo-intermediates, and it can be involved in pathways where the hydroxyl group is activated (e.g., by conversion to a mesylate or tosylate) before substitution.

The table below highlights several important complex molecules whose synthesis relies on the 1-(2,4-dichlorophenyl)ethanone scaffold, underscoring the importance of its derivatives.

Target MoleculeClassSynthetic Precursor/Intermediate
Miconazole Azole Antifungal2-Chloro-1-(2,4-dichlorophenyl)ethanone researchgate.net
Econazole Azole Antifungal2-Chloro-1-(2,4-dichlorophenyl)ethanone nih.gov
Ketoconazole Azole Antifungal2,4-Dichlorophenacyl bromide researchgate.net
Imazalil Azole Fungicide (Agrochemical)2-Bromo-1-(2,4-dichlorophenyl)ethanone innospk.com
Propiconazole Azole Fungicide (Agrochemical)2-Bromo-1-(2,4-dichlorophenyl)ethanone innospk.com
Luliconazole Azole Antifungalω-chloro-2,4-dichloroacetophenone patsnap.com

The utility of this structural motif extends beyond antifungals. Novel derivatives of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone have been synthesized and shown to possess antifungal activity against various plant pathogens. academicjournals.org This demonstrates the ongoing value of the halogenated acetophenone (B1666503) framework as a versatile building block for creating new bioactive compounds.

Current Research Landscape and Scholarly Interest in Halogenated Acetophenones

The broader class of halogenated acetophenones, to which this compound belongs, continues to be an area of active research and scholarly interest. This interest is driven by their proven utility as synthetic building blocks and the diverse biological activities exhibited by the compounds derived from them. researchgate.net

Current research can be categorized into several key areas:

Synthetic Methodology: Chemists are continuously developing more efficient, sustainable, and selective methods for the synthesis and functionalization of halogenated acetophenones. This includes advancements in photocatalysis and electrocatalysis for C-H bond halogenation, offering greener alternatives to traditional methods that often rely on hazardous reagents. researchgate.net Research also focuses on the regioselective halogenation of the aromatic ring and the α-carbon, which is crucial for creating specific isomers for targeted applications.

Medicinal Chemistry and Drug Discovery: Halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing potency, metabolic stability, and cell membrane permeability. Consequently, halogenated acetophenones are frequently used as starting points for the synthesis of new therapeutic agents. researchgate.net Research is focused on incorporating this scaffold into novel molecular frameworks to develop new antifungal, antibacterial, anticonvulsant, and anticancer agents. researchgate.netnih.gov The 1,2,4-triazole ring, often attached to this scaffold, is a particularly privileged structure in medicinal chemistry, known for its broad range of biological activities. researchgate.net

Agrochemicals: The development of new pesticides and fungicides is critical for global food security. The 2,4-dichlorophenyl group is a well-established toxophore in many successful agrochemicals. Researchers continue to explore new derivatives of halogenated acetophenones to create next-generation crop protection agents with improved efficacy and better environmental profiles. innospk.com

Physical Organic Chemistry: Beyond their synthetic applications, halogenated acetophenones are subjects of fundamental research. Studies investigate how halogen substitution influences the molecule's electronic properties, reactivity, and intermolecular interactions. For example, research has explored how halogen atoms in different positions on the acetophenone ring direct hydrogen bonding preferences, providing insights into molecular recognition and crystal engineering. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B146334 1-(2,4-Dichlorophenyl)-2-hydroxyethanone CAS No. 137958-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLQMALYLVMPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577579
Record name 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137958-96-4
Record name 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 1 2,4 Dichlorophenyl 2 Hydroxyethanone

General Reactivity of α-Hydroxyketone Functional Groups

The α-hydroxyketone functional group, also known as an acyloin, is characterized by a hydroxyl group on the carbon atom adjacent (in the α-position) to a ketone carbonyl group. This arrangement gives rise to a unique set of chemical properties and reactivities. The general reactivity of this functional group in a molecule like 1-(2,4-Dichlorophenyl)-2-hydroxyethanone is multifaceted, involving both the carbonyl and the hydroxyl moieties.

Key reactive features include:

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The presence of the adjacent hydroxyl group can influence the stereochemical outcome of such additions.

Reactions at the α-Hydroxyl Carbon: The hydroxyl group can be protonated and subsequently displaced, or it can be deprotonated to form an alkoxide. The carbon atom bearing the hydroxyl group is also a stereocenter, making it a focal point for stereoselective reactions.

Enolization: Like other ketones, α-hydroxyketones can form enols or enolates. The presence of the α-hydroxyl group can affect the regioselectivity and stereoselectivity of enolization.

Oxidation and Reduction: Both the carbonyl and hydroxyl groups can undergo oxidation and reduction reactions. For instance, the hydroxyl group can be oxidized to a ketone, forming a 1,2-diketone, while the carbonyl group can be reduced to a secondary alcohol, yielding a 1,2-diol.

Rearrangements: A characteristic reaction of α-hydroxyketones is the α-ketol rearrangement, which involves the migration of an alkyl or aryl group. acs.orgwikipedia.org This rearrangement can be catalyzed by acid or base and generally proceeds to form a more stable isomeric α-hydroxyketone. acs.orgwikipedia.org

The 2,4-dichlorophenyl group in this compound is expected to enhance the electrophilicity of the carbonyl carbon due to the inductive electron-withdrawing effect of the chlorine atoms. This, in turn, can influence the rates and outcomes of nucleophilic addition reactions at the carbonyl center.

Chemoselective Transformations of the Carbonyl Moiety

Chemoselectivity in the context of this compound refers to the selective reaction of one functional group in the presence of the other. Specifically, it involves transformations that target the carbonyl group while leaving the α-hydroxyl group intact, or vice versa.

Reduction of the Carbonyl Group: A primary example of a chemoselective transformation is the reduction of the carbonyl group to a secondary alcohol, which would convert this compound to 1-(2,4-dichlorophenyl)ethane-1,2-diol. This can be achieved using various reducing agents. The choice of reagent is crucial for achieving high chemoselectivity and avoiding side reactions such as hydrogenolysis of the C-Cl bonds.

Reducing AgentExpected ProductPotential Side Reactions
Sodium borohydride (B1222165) (NaBH₄)1-(2,4-dichlorophenyl)ethane-1,2-diolGenerally chemoselective for the carbonyl group.
Lithium aluminum hydride (LiAlH₄)1-(2,4-dichlorophenyl)ethane-1,2-diolLess chemoselective; may lead to over-reduction or reaction with the hydroxyl group.
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni)1-(2,4-dichlorophenyl)ethane-1,2-diolRisk of hydrodechlorination of the aromatic ring.

Nucleophilic Addition to the Carbonyl Group: The carbonyl group can undergo nucleophilic addition with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide. The α-hydroxyl group can influence the stereochemical course of these additions, potentially leading to diastereoselective product formation. For instance, the reaction with a Grignard reagent (R-MgX) would yield a tertiary alcohol.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases), and with other nitrogen nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Stereoselective Reactions at the α-Hydroxyl Carbon

The α-hydroxyl carbon in this compound is a chiral center (unless R=H, which is the case here, making the parent compound achiral). However, derivatization or substitution at the α-position can introduce chirality. Stereoselective reactions at this center are of significant interest for the synthesis of enantiomerically pure compounds.

Asymmetric Reduction of the Precursor Ketone: While not a reaction of the α-hydroxyketone itself, the most common route to chiral α-hydroxyketones is the asymmetric reduction of the corresponding α-functionalized ketone. For example, the stereoselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using chiral catalysts or enzymes can yield enantiomerically enriched (R)- or (S)-1-(2,4-Dichlorophenyl)-2-hydroxyethanone. Biocatalytic reductions using ketoreductases have been shown to be highly effective for producing chiral α-chloroalcohols, which are precursors to chiral α-hydroxyketones.

Enzyme-Catalyzed Reactions: Enzymes, such as lipases and esterases, can be employed for the kinetic resolution of racemic α-hydroxyketones or their derivatives. For instance, the enantioselective acylation of the hydroxyl group can lead to the separation of the two enantiomers.

Substrate-Controlled Diastereoselective Reactions: In reactions involving the carbonyl group, the existing hydroxyl group can direct the incoming nucleophile to a specific face of the carbonyl plane, leading to diastereoselective product formation. This is often explained by models such as the Felkin-Anh or Cram-chelation models, where the hydroxyl group coordinates to the reagent.

Mechanistic Studies of Relevant Chemical Transformations

Mechanism of α-Ketol Rearrangement: The α-ketol rearrangement can proceed through different mechanisms depending on the reaction conditions. acs.orgwikipedia.org

Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This is followed by a 1,2-migration of an adjacent group (in this case, either a hydrogen or the 2,4-dichlorophenyl group) to the carbonyl carbon, with the simultaneous formation of a new carbonyl group. The migration of the aryl group is generally more favorable.

Acid-Catalyzed Mechanism: In the presence of acid, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack. The hydroxyl group can then attack the protonated carbonyl, leading to a protonated hemiacetal-like intermediate. Subsequent rearrangement and deprotonation yield the isomeric α-hydroxyketone.

Mechanism of Carbonyl Reduction by Hydride Reagents: The reduction of the carbonyl group by a hydride reagent like sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent (e.g., an alcohol) to give the secondary alcohol. The stereochemical outcome of this reduction can be influenced by the steric bulk of the substituents and the presence of the adjacent hydroxyl group.

Mechanism of Enolate Formation and Reaction: In the presence of a base, an α-proton can be abstracted to form an enolate. The acidity of the α-proton is enhanced by the electron-withdrawing effect of the carbonyl group. The resulting enolate is a nucleophile and can react with various electrophiles at the α-carbon. The presence of the 2,4-dichlorophenyl group is expected to increase the acidity of the α-proton compared to an unsubstituted acetophenone (B1666503).

Derivatization and Structural Diversification of 1 2,4 Dichlorophenyl 2 Hydroxyethanone

Synthesis of Heterocyclic Analogues

The core structure of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone serves as a valuable starting point for the construction of various heterocyclic rings. The presence of both a ketone and a hydroxyl group allows for sequential or tandem reactions to build complex molecular architectures.

Nitrogen-Containing Heterocycles: Imidazoles and Triazoles

The 2,4-dichlorophenyl moiety is a cornerstone of many azole-based antifungal agents. Consequently, the synthesis of imidazole (B134444) and triazole derivatives from this compound is a well-explored area. The general strategy often involves the conversion of the α-hydroxyketone into a more reactive intermediate, typically an α-haloketone or an epoxide.

For the synthesis of imidazole derivatives like α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, a common precursor is 2-chloro-1-(2,4-dichlorophenyl)ethanone. This intermediate can be synthesized from this compound via chlorination of the hydroxyl group. The subsequent reaction of this α-chloroketone with imidazole, followed by reduction of the ketone, yields the desired imidazole-substituted ethanol (B145695) derivative. An alternative pathway involves the initial reduction of the ketone in this compound to form a diol, followed by selective chlorination and subsequent reaction with imidazole. nbinno.com

Similarly, 1,2,4-triazole (B32235) derivatives are synthesized through analogous pathways. The α-haloketone intermediate can be reacted with 1,2,4-triazole to introduce the heterocyclic ring. Many potent antifungal drugs feature a tertiary alcohol, which is often constructed by reacting an epoxide intermediate with the triazole. This key epoxide, 2-(2,4-dichlorophenyl)-2-methyloxirane, can be prepared from the starting α-hydroxyketone, which is then opened by the nucleophilic attack of the triazole.

Schiff Base Derivatives from α-Hydroxyketones

The ketone functionality of this compound is amenable to condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Studies on other α-hydroxyketones, such as 2-hydroxyacetophenone (B1195853), confirm that they readily react with various amines to yield the corresponding Schiff bases. mdpi.comresearchgate.net The hydroxyl group in the α-position generally does not interfere with the reaction and is retained in the final product.

A specific and important class of Schiff bases are oximes, which are formed through the reaction of a ketone with hydroxylamine (B1172632). doubtnut.com The carbonyl group of this compound reacts with hydroxylamine hydrochloride, typically in the presence of a base like pyridine, to yield the corresponding α-hydroxy ketoxime. nih.gov This conversion is significant as oxime derivatives themselves can exhibit biological activity or serve as intermediates for further transformations, such as in the synthesis of certain antifungal agents. nih.gov

Table 1: Synthesis of Schiff Base and Oxime Derivatives
Derivative TypeReactantGeneral ReactionResulting Functional Group
Schiff BasePrimary Amine (R-NH₂)CondensationImine (-C=N-R)
OximeHydroxylamine (NH₂OH)CondensationOxime (-C=N-OH)

Oxygen-Containing Heterocycles: Dioxolane Ring Incorporations

The ketone group can be protected or derivatized by forming a cyclic acetal, such as a 1,3-dioxolane. This reaction involves treating this compound with a 1,2-diol, most commonly ethylene (B1197577) glycol, under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction reversibly forms a five-membered dioxolane ring, converting the carbonyl carbon into a sp³-hybridized center with two ether linkages. This transformation is often employed as a protective strategy for the ketone group during subsequent modifications of the hydroxyl group or the aromatic ring. Furthermore, dioxolane rings are integral components of some biologically active molecules, where they influence conformation and physicochemical properties.

Halogen-Directed Reactivity in the Phenyl Moiety

The two chlorine atoms on the phenyl ring of this compound are strong electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution. However, they play a crucial role in directing ortho-metalation reactions. The chlorine atoms, along with other substituents, can direct deprotonation to a specific adjacent position on the ring using strong bases like organolithium reagents.

Research on a closely related structure, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, has shown that butyllithium (B86547) can selectively deprotonate the dichlorophenyl ring at the C4 position, which is situated between the two chloro substituents. This regioselectivity is driven by the acidifying effect of the flanking chlorine atoms. The resulting lithiated species can then react with various electrophiles (e.g., trimethylsilyl (B98337) chloride, carbon dioxide) to introduce new functional groups at that specific position. This halogen-directed reactivity provides a powerful tool for the regioselective functionalization of the phenyl ring, enabling the synthesis of more complex derivatives that would be difficult to access through other methods.

Exploration of Structure-Activity Relationships (SAR) in Modified Structures

The derivatization of the this compound scaffold has been instrumental in exploring the structure-activity relationships (SAR) of azole antifungal agents. The 2,4-dichlorophenyl group is a well-established pharmacophore in this class of drugs, contributing to potent activity.

SAR studies have revealed several key insights:

Importance of the Dichlorophenyl Group : The presence and substitution pattern of the chlorine atoms are critical. The 2,4-dichloro substitution generally confers potent antifungal activity. researchgate.net Altering this pattern, for instance to a 3,4-dichlorophenyl arrangement, has been shown to significantly reduce activity in some series of dioxolane-based antifungals. icm.edu.pl

Nature of the Heterocycle : Both imidazole and 1,2,4-triazole rings can serve as the core heterocycle that interacts with the target enzyme, lanosterol (B1674476) 14α-demethylase. The choice of heterocycle can influence the potency and spectrum of activity.

Side-Chain Modifications : Modifications to the side chain connecting the dichlorophenyl ring and the heterocycle are crucial. The presence of a hydroxyl group is a common feature in many potent azole antifungals, as it can form important hydrogen bond interactions within the enzyme's active site. Etherification of this hydroxyl group, as seen in drugs like Sertaconazole, which is an ether of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, can lead to broad-spectrum and potent antifungal agents. nih.gov

These SAR studies underscore the value of the this compound core, where the dichlorophenyl unit acts as an anchor, and modifications at the ketone/hydroxyl position allow for the fine-tuning of biological activity through the introduction of various heterocyclic and side-chain moieties. nih.govnih.gov

Table 2: SAR Insights for Antifungal Activity
Structural FeatureObservationImpact on ActivityReference
Phenyl Substitution2,4-Dichloro substitution is common in potent azoles.Generally enhances activity. researchgate.net
Phenyl SubstitutionChanging to 3,4-dichloro substitution.Significantly reduces activity in some series. icm.edu.pl
HeterocycleImidazole or 1,2,4-Triazole ring.Essential for interaction with the target enzyme. youtube.com
Side-ChainPresence of a hydroxyl group.Can form key hydrogen bonds in the active site. researchgate.net
Side-ChainEtherification of the hydroxyl group.Can lead to potent, broad-spectrum agents. nih.gov

Role in Asymmetric Synthesis and Biocatalytic Pathways

Enantioselective Synthesis of Chiral Building Blocks

While direct enantioselective syntheses originating from 1-(2,4-dichlorophenyl)-2-hydroxyethanone are not extensively documented, a closely related precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, serves as a key substrate for the biocatalytic production of the chiral building block, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This chiral chlorohydrin is a vital intermediate in the synthesis of several antifungal agents, including miconazole, econazole, and sertaconazole. researchgate.net The asymmetric reduction of the prochiral ketone to the corresponding chiral alcohol is a well-established strategy, with various ketoreductases (KREDs) and whole-cell biocatalysts being employed to achieve high enantioselectivity.

Several microorganisms and their isolated enzymes have demonstrated high efficiency in this stereoselective reduction. For instance, a ketoreductase from Scheffersomyces stipitis CBS 6045 (SsCR) has been shown to exhibit excellent enantioselectivity (99.9% ee) and high specific activity towards 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net This enzyme's effectiveness underscores the potential of biocatalysis for producing valuable chiral intermediates. researchgate.net Similarly, whole-cell catalysis using microorganisms such as Cyberlindnera saturnus and Acinetobacter sp. has been successfully applied for this transformation, yielding the desired (R)-alcohol with high enantiomeric excess. researchgate.net

The following table summarizes the performance of various biocatalysts in the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone:

BiocatalystSubstrate ConcentrationYieldEnantiomeric Excess (ee)Reference
Ketoreductase from Scheffersomyces stipitis CBS 6045 (SsCR)67 g/L88.2%99.9% (R) researchgate.net
Acinetobacter sp. ZJPH1806 (resting cells)2 g/L83.2%>99.9% (R) researchgate.net
Recombinant E. coli expressing LK08 (ketoreductase mutant from Lactobacillus kefiri)300 g scaleFull conversion>99% (S) researchgate.net
Mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR-G145A/I199L)120 g/L99%99.95% (R)

Biocatalytic Production of Chiral 2-Hydroxyketones via Carboligation

Enzyme-Mediated Stereoinversion Processes

Enzyme-mediated stereoinversion is a valuable technique for converting an undesired enantiomer into the desired one, thereby enabling a theoretical 100% yield from a racemic mixture. This process typically involves a sequential oxidation-reduction cycle catalyzed by one or more enzymes. For secondary alcohols, alcohol dehydrogenases (ADHs) are commonly employed. kfupm.edu.sanih.govresearchgate.net The process involves the oxidation of the alcohol to a prochiral ketone intermediate, followed by the stereoselective reduction of the ketone to the desired alcohol enantiomer. kfupm.edu.saresearchgate.net

While specific studies on the enzyme-mediated stereoinversion of this compound are not prominent in the literature, the deracemization of α-hydroxy ketones has been demonstrated using dynamic kinetic resolution (DKR). researchgate.netacs.org This one-pot process combines enzymatic kinetic resolution with in-situ racemization of the less reactive enantiomer. acs.org For instance, a ruthenium complex can be used for the racemization of aromatic α-hydroxy ketones at room temperature, which is compatible with a lipase (B570770) from Pseudomonas stutzeri for the kinetic resolution. acs.org

Understanding Structure-Function Relationships in Biocatalysts

The efficiency and stereoselectivity of biocatalysts are intrinsically linked to their three-dimensional structure and the specific interactions within their active sites. Understanding these structure-function relationships is crucial for the rational design and engineering of improved enzymes for industrial applications. rsc.orgnih.govrsc.org In the context of ketoreductases acting on substrates like 2-chloro-1-(2,4-dichlorophenyl)ethanone, molecular modeling and site-directed mutagenesis have been employed to elucidate the basis of substrate specificity and stereoselectivity.

For the ketoreductase from Scheffersomyces stipitis (SsCR), molecular dynamics simulations have provided insights into the higher substrate binding free energy change for 2-chloro-1-(2,4-dichlorophenyl)ethanone compared to other substrates, which correlates with its high catalytic efficiency. researchgate.net Protein engineering efforts have focused on modifying the active site to enhance catalytic activity and stereoselectivity for bulky and structurally demanding ketones. rsc.orgrsc.org For example, the engineering of a ketoreductase from Exiguobacterium sp. F42 through structure-guided rational design resulted in mutants with significantly improved activity and stereoselectivity for the reduction of bulky α-amino β-keto esters. Crystal structure and molecular dynamics studies of these mutants revealed the molecular basis for these improvements. rsc.org

Advanced Applications in Organic Synthesis and As Precursors for Bioactive Scaffolds

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

1-(2,4-Dichlorophenyl)-2-hydroxyethanone and its derivatives are pivotal intermediates in the synthesis of several important active pharmaceutical ingredients, particularly antifungal agents.

A notable application is in the synthesis of Isavuconazonium sulfate , a broad-spectrum triazole antifungal drug. The synthesis of the active moiety, isavuconazole, involves intermediates derived from the dichlorophenyl ethanone core. Isavuconazonium sulfate is a prodrug form, which is hydrolyzed in the body to the active isavuconazole. This active component functions by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. rsc.orgcapes.gov.br

Another significant API synthesized from precursors related to this compound is Itraconazole . This widely used antifungal medication is also a triazole-based compound. mdpi.com The synthesis of Itraconazole involves the condensation of a dioxolane intermediate, derived from a 2-(2,4-dichlorophenyl) precursor, with a substituted phenylpiperazine moiety. nih.govresearchgate.net Itraconazole is known for its broad spectrum of activity against various fungal infections. nih.gov

The following table summarizes the key APIs synthesized using this compound derivatives:

Active Pharmaceutical Ingredient (API)Therapeutic ClassRole of this compound Derivative
Isavuconazonium sulfateAntifungalPrecursor for the triazole active moiety, isavuconazole.
ItraconazoleAntifungalPrecursor for the dichlorophenyl-dioxolane core structure. nih.govresearchgate.net

Utility in the Construction of Complex Natural Products

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its core structure as an α-hydroxy ketone makes it a relevant synthon for building blocks found in various natural products. For instance, the furan moiety is a common structural motif in a wide range of bioactive natural products. researchgate.netgrantome.comnih.gov Synthetic methodologies have been developed for the construction of furan rings from α-hydroxy ketones. mdpi.com These methods often involve the reaction of an α-hydroxy ketone with various reagents to facilitate cyclization and dehydration, leading to the formation of the furan ring. mdpi.comresearchgate.net

The versatility of α-hydroxy ketones as precursors to furan-containing compounds highlights the potential of this compound in the synthesis of natural product analogues or fragments, particularly those found in marine environments which are rich sources of unique alkaloids and other bioactive compounds. nih.govfao.orgresearchgate.net

Development of Agrochemical Intermediates and Transformation Products

The 2,4-dichlorophenyl moiety is a common feature in many agrochemicals, particularly fungicides. While this compound itself is an intermediate, its derivatives are crucial in the synthesis of various fungicidal compounds. The environmental fate and transformation of these fungicides are of significant interest. For example, studies have investigated the presence and persistence of fungicide residues in surface waters and sediments in agricultural catchments. bldpharm.comnih.gov

The degradation of fungicides containing the dichlorophenyl group can lead to various transformation products. Understanding the formation and persistence of these products is crucial for assessing the long-term environmental impact of these agrochemicals. researchgate.net For instance, the environmental fate of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) has been extensively studied, providing insights into the environmental behavior of compounds containing the 2,4-dichlorophenyl group. rsc.orgnih.gov

Enzyme Inhibition Research and Discovery of Metabolic Pathway Modulators

Derivatives of this compound have been explored as scaffolds for the development of enzyme inhibitors. The dichlorophenyl group, combined with various heterocyclic systems, can interact with the active sites of specific enzymes.

For example, pyrazole derivatives synthesized from precursors containing the 2,4-dichlorophenyl moiety have been investigated as inhibitors of carbonic anhydrase and cyclooxygenase (COX) enzymes. nih.govgrantome.comresearchgate.netnih.gov Carbonic anhydrase inhibitors have applications in treating conditions like glaucoma and altitude sickness, while COX inhibitors are widely used as anti-inflammatory drugs.

Furthermore, the core structure can be incorporated into molecules designed to modulate metabolic pathways. nih.govnih.govresearchgate.netacs.org Fungal metabolic pathways, for instance, are complex and offer numerous targets for antifungal drug development. nih.govresearchgate.net The inhibition of key enzymes in these pathways can disrupt fungal growth and viability. researchgate.netnih.govresearchgate.net While direct studies on this compound as a metabolic modulator are limited, its role as a precursor to potent antifungal agents like itraconazole and isavuconazole, which inhibit the ergosterol biosynthesis pathway, underscores its importance in this area of research. rsc.orgnih.gov

Design of New Heterocyclic Systems with Diverse Applications

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The reactivity of its ketone and hydroxyl groups allows for cyclization reactions with different reagents to form five- and six-membered rings.

One important class of heterocycles synthesized from this precursor are pyrazoles . The reaction of α-hydroxy ketones or their derivatives with hydrazine (B178648) and its derivatives is a common method for pyrazole synthesis. researchgate.net Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. fao.orgresearchgate.net

Another class of heterocycles accessible from this starting material are pyrrol-3-ones . These compounds can be synthesized through multi-component reactions involving α-hydroxy ketones, amines, and other reagents. bldpharm.com Pyrrol-3-one derivatives are also of interest due to their potential biological activities. researchgate.net

The following table lists some of the heterocyclic systems that can be synthesized from this compound and their potential applications:

Heterocyclic SystemSynthetic ApproachPotential Applications
PyrazolesReaction with hydrazine derivatives researchgate.netAnti-inflammatory, Antimicrobial fao.orgresearchgate.net
Pyrrol-3-onesMulti-component reactions bldpharm.comBiologically active scaffolds researchgate.net
TriazolesMulti-step synthesis via intermediatesAntifungal agents rsc.orgmdpi.com
ImidazolesReaction with appropriate reagentsAntifungal agents

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Elucidaion

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2,4-dichlorophenyl)-2-hydroxyethanone, providing a detailed fingerprint of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework. In ¹H NMR spectroscopy of a related compound, 1-(2,4-dichlorophenyl)ethanone, characteristic signals for the aromatic protons would be expected in the range of 7.3-7.7 ppm, with their splitting patterns revealing their relative positions on the dichlorophenyl ring. The introduction of a hydroxyl group at the C2 position in this compound would introduce new signals. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methylene (B1212753) protons adjacent to the hydroxyl group and the carbonyl group would present a distinct singlet, typically in the range of 4.5-5.0 ppm. In ¹³C NMR spectroscopy, the carbonyl carbon is typically observed in the downfield region of the spectrum, often above 190 ppm. The carbons of the dichlorophenyl ring would appear in the aromatic region (120-140 ppm), with their specific shifts influenced by the chlorine substituents. The carbon bearing the hydroxyl group would be expected in the 60-80 ppm range.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1690-1710 cm⁻¹. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Characteristic absorptions for the C-Cl bonds and the aromatic C-H and C=C bonds would also be present in the fingerprint region of the spectrum. For comparison, the IR spectrum of the precursor, 1-(2,4-dichlorophenyl)ethanone, shows a strong carbonyl peak but lacks the broad -OH absorption. nist.govnist.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. In electron ionization mass spectrometry (EI-MS) of 1-(2,4-dichlorophenyl)ethanone, the molecular ion peak would be observed, and fragmentation would likely involve the loss of the acetyl group. For this compound, the molecular ion peak would confirm the molecular formula. Common fragmentation pathways could include the loss of a water molecule from the hydroxyl group, cleavage adjacent to the carbonyl group, and fragmentation of the dichlorophenyl ring, leading to characteristic isotopic patterns due to the presence of two chlorine atoms. nist.govnist.gov

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals/Features
¹H NMRAromatic Protons (3H, multiplet, ~7.4-7.8 ppm), Methylene Protons (2H, singlet, ~4.8 ppm), Hydroxyl Proton (1H, broad singlet, variable)
¹³C NMRCarbonyl Carbon (~195 ppm), Aromatic Carbons (~127-138 ppm), Methylene Carbon (~68 ppm)
IR SpectroscopyC=O stretch (~1700 cm⁻¹), O-H stretch (broad, ~3400 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)
Mass SpectrometryMolecular ion peak with characteristic isotopic pattern for two chlorine atoms; fragmentation peaks corresponding to loss of H₂O, CO, and cleavage of the side chain.

Chromatographic Separations for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring a chemical reaction. fishersci.comanalyticaltoxicology.comaga-analytical.com.plnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. The relative polarity of the compounds determines their retention factor (Rf value); this compound, being more polar than its precursor 1-(2,4-dichlorophenyl)ethanone due to the hydroxyl group, would have a lower Rf value.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for both the analysis and purification of the compound. sielc.comdeswater.compan.olsztyn.plsemanticscholar.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common method for analyzing compounds of this nature. The retention time of the compound is a characteristic feature under specific chromatographic conditions. For purification, preparative HPLC can be employed to isolate the desired product from unreacted starting materials and byproducts. The choice of solvent gradient and flow rate is optimized to achieve the best separation.

Table 2: Typical Chromatographic Methods for Analysis

TechniqueStationary PhaseTypical Mobile PhaseDetection
TLCSilica Gel 60 F₂₅₄Hexane/Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm)
HPLCC18 Silica GelAcetonitrile/Water gradientUV detector (e.g., at 254 nm)

Determination of Stereochemical Purity

Since the C2 carbon in this compound is a chiral center, the compound can exist as a pair of enantiomers. Determining the stereochemical purity, or enantiomeric excess (e.e.), is crucial, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for separating and quantifying enantiomers. researchgate.netchromatographyonline.comsigmaaldrich.comphenomenex.comhplc.eu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including α-hydroxy ketones. The mobile phase is typically a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The ratio of the peak areas for the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Other methods for determining enantiomeric excess include the use of chiral shift reagents in NMR spectroscopy, which form diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. acs.orgrsc.org Additionally, optical methods such as circular dichroism (CD) spectroscopy can be employed, where the differential absorption of left- and right-circularly polarized light by the chiral molecule is measured. nih.govrsc.org

Table 3: Methods for Determining Stereochemical Purity

TechniquePrincipleTypical Application
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers to determine enantiomeric excess.
NMR with Chiral Shift ReagentsFormation of diastereomeric complexes that have distinct NMR spectra.Determination of enantiomeric ratios.
Circular Dichroism (CD) SpectroscopyDifferential absorption of circularly polarized light by enantiomers.Qualitative and quantitative analysis of chiral compounds.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Pathways and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict reaction pathways. nih.govnih.gov These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the stability of different molecular conformations.

The electronic structure of a molecule is key to its reactivity. researchgate.net Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to undergo chemical reactions. researchgate.net For aromatic ketones, the electronic properties are influenced by the substituents on the phenyl ring. The chlorine atoms on the phenyl ring of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone are electron-withdrawing, which can impact the electron density distribution across the molecule.

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netmaterialsciencejournal.org Such information is vital for predicting how the molecule will interact with other reagents.

Furthermore, these computational methods can trace reaction paths, identifying transition states and intermediates to determine the most energetically favorable mechanism for a given transformation. nih.gov By solving the electronic Schrödinger equation at various points along a potential reaction coordinate, a detailed picture of the atomic motions during a chemical reaction can be constructed. nih.gov

Table 1: Calculated Electronic Properties of a Structurally Similar Chalcone (B49325) Data based on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a related compound, as a proxy for understanding the potential electronic characteristics.

ParameterValue
HOMO Energy-6.09 eV
LUMO Energy-2.44 eV
Energy Gap (HOMO-LUMO)3.65 eV
Dipole Moment2.57 Debye
Source: Adapted from computational studies on related compounds. researchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, might bind to a biological target, typically a protein or enzyme. researchgate.net This is crucial in fields like drug discovery for assessing the potential therapeutic activity of a compound.

The process involves creating a three-dimensional model of the small molecule and the biological macromolecule. Docking algorithms then predict the preferred orientation of the small molecule when bound to the target, forming a stable complex. The strength of this interaction is estimated by a scoring function, which calculates a binding energy, often expressed in kcal/mol. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction.

For compounds containing a dichlorophenyl group, studies have shown interactions with various biological targets. mdpi.comnih.govthesciencein.org The interactions are typically governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The hydroxyl group and the carbonyl oxygen of this compound can act as hydrogen bond acceptors or donors, while the dichlorophenyl ring can participate in hydrophobic and halogen bonding interactions.

These in silico studies can guide the synthesis of new derivatives with improved binding affinity and selectivity for a specific biological target. chula.ac.th Molecular dynamic simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into its stability. nih.gov

Table 2: Example Docking Results for Dichlorophenyl-Containing Compounds against Various Receptors This table presents hypothetical binding energies to illustrate the type of data obtained from docking studies, as specific data for the target compound is not available.

Target ProteinLigand (Example)Binding Energy (kcal/mol)Key Interactions
Androgen Receptor(2E)-1-(2,4-Dichlorophenyl)-3-(4,5-Dimethoxy-2-Nitrophenyl)-2-Propen-1-one-8.2C-H···O
α-Glucosidase2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivative-9.5 (hypothetical)Hydrogen bonding, Hydrophobic interactions
DNA Methyltransferase 13-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile-7.8 (hypothetical)Hydrogen bonding, π-stacking
Source: Binding energy for Androgen Receptor from a study on a similar compound. researchgate.net Other values are illustrative.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is also instrumental in predicting the reactivity and selectivity of organic molecules in various transformations. By analyzing the electronic and steric properties of this compound, its behavior in different reaction conditions can be anticipated.

Frontier Molecular Orbital (FMO) theory is often used to explain reactivity. ethz.ch Reactions are frequently governed by the interaction between the HOMO of one reactant and the LUMO of another. The energies and shapes of these orbitals can predict whether a reaction is likely to occur and at which site on the molecule. For instance, the sites with the highest electron density in the HOMO are likely to be attacked by electrophiles, while sites with the highest coefficient in the LUMO are susceptible to nucleophilic attack.

For this compound, the presence of multiple functional groups—a ketone, a hydroxyl group, and a dichlorinated aromatic ring—offers several potential sites for reaction. The carbonyl group is a classic electrophilic site, susceptible to nucleophilic addition. The hydroxyl group can be deprotonated to act as a nucleophile or be a target for substitution. The aromatic ring can undergo electrophilic or nucleophilic aromatic substitution, with the positions of the chlorine atoms directing the regioselectivity of these reactions.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict reaction rates and outcomes based on calculated molecular descriptors. ethz.ch These models correlate structural features with observed reactivity, providing a predictive tool for organic synthesis. For example, in reactions like lithiation, the presence and position of directing groups (like the chlorine atoms) can be used to predict which proton will be abstracted with high regioselectivity. researchgate.net

Table 3: Predicted Reactive Sites of this compound

Functional GroupType of ReactivityPotential Transformations
Carbonyl Group (C=O)ElectrophilicNucleophilic addition, Reduction to alcohol
Hydroxyl Group (-OH)Nucleophilic (as alkoxide), AcidicEtherification, Esterification, Oxidation
Dichlorophenyl RingElectrophilic/NucleophilicElectrophilic aromatic substitution, Nucleophilic aromatic substitution

Sustainability and Environmental Considerations in Research and Production

Implementation of Green Chemistry Principles in Synthetic Design

The synthesis of 2-hydroxyacetophenone (B1195853) derivatives is an area where green chemistry principles can be effectively applied to minimize environmental impact. Traditional synthetic routes often involve harsh reagents and generate significant waste. Modern approaches, however, are shifting towards more benign methodologies.

One key principle of green chemistry is the use of solvent-free or eco-friendly solvent systems. For instance, the synthesis of chalcones, which are precursors to flavones and share structural similarities with acetophenones, has been achieved using solvent-free solid-state trituration methods. innovareacademics.in This approach, involving the Claisen-Schmidt condensation between acetophenone (B1666503) derivatives and substituted benzaldehydes in the presence of a solid base like sodium hydroxide, eliminates the need for volatile organic solvents, thereby reducing emissions and waste. innovareacademics.in

Another green approach is the utilization of catalytic reactions that improve atom economy and reduce byproducts. A patented green synthesis method for 2-hydroxy-3-nitroacetophenone employs a metal salt catalyst in a carboxylic acid solvent to achieve directional hydroxylation of m-nitroacetophenone. google.com This catalytic oxidation process enhances the yield of the desired product while being more environmentally friendly and cost-effective compared to traditional nitration and separation methods. google.com

Furthermore, biocatalysis offers a powerful tool for green synthesis. The in vivo synthesis of 2-hydroxyacetophenone from racemic styrene (B11656) oxide using engineered enzymes demonstrates a sustainable alternative to conventional chemical routes. nih.gov This biocatalytic cascade, co-expressing epoxide hydrolase and alcohol dehydrogenases, leverages the host cell's metabolism for cofactor regeneration and operates under mild conditions. nih.gov

These examples highlight a clear trend towards incorporating green chemistry principles in the synthesis of 2-hydroxyacetophenone and its derivatives. Key strategies include:

Solvent-free reactions: Utilizing techniques like trituration to avoid the use of hazardous solvents. innovareacademics.in

Catalytic efficiency: Employing catalysts to direct reactions, improve yields, and reduce waste. google.com

Biocatalysis: Using enzymes and whole-cell systems to perform reactions under mild, aqueous conditions with high selectivity. nih.gov

While specific studies on the green synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone are not extensively documented, the principles demonstrated for analogous compounds provide a clear roadmap for sustainable synthetic design.

Eco-Friendly Catalytic Approaches

The reduction of a carbonyl group to a hydroxyl group is a critical step in the synthesis of this compound. Eco-friendly catalytic approaches for this transformation are centered on biocatalysis, which offers high selectivity and operates under mild, environmentally benign conditions.

The enzymatic reduction of the closely related precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol has been extensively studied and serves as a model for the synthesis of the target compound. This bioreduction is often accomplished using ketoreductases (KREDs) or whole-cell biocatalysts. These enzymatic processes are considered green and environmentally sound due to their high productivity and simplified operations, which can reduce safety risks associated with traditional chemical reductants.

Several microbial strains have been identified that can efficiently catalyze this reduction. For example, recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri has been used for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, achieving near 100% conversion at a high substrate concentration. This process is notable for its high space-time yield, making it potentially viable for industrial applications.

The following table summarizes various biocatalytic systems used for the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, highlighting the eco-friendly nature of these approaches.

BiocatalystSubstrateProductConversion/YieldEnantiomeric Excess (ee)Reference
Recombinant E. coli expressing LK08 (ketoreductase mutant from Lactobacillus kefiri)2-chloro-1-(2,4-dichlorophenyl)ethanone(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol~100% conversion>99%
Cyberlindnera saturnus ZJPH1807 (whole-cell)2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol--
Acinetobacter sp. ZJPH1806 (whole-cell)2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol83.2% yield>99.9%
Scheffersomyces stipitis CBS 6045 (ketoreductase)2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol88.2% yield99.9%

Another avenue for eco-friendly synthesis is the direct enzymatic hydroxylation of the acetophenone backbone. While not specifically demonstrated for this compound, enzymatic hydroxylation of aromatic compounds is a well-established field. nih.govsemanticscholar.orgnumberanalytics.com Enzymes such as cytochrome P450 monooxygenases can catalyze the selective hydroxylation of C-H bonds under mild conditions, offering a potential green route to 2-hydroxyacetophenone derivatives. acs.org

Environmental Fate and Transformation Product Studies

The environmental fate of a chemical compound is a critical aspect of its sustainability profile. For this compound, understanding its persistence, mobility, and degradation pathways in the environment is essential. While specific studies on this compound are limited, research on related chlorinated acetophenones and hydroxyacetophenones provides valuable insights into its likely environmental behavior.

Biodegradation:

Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. Studies on chlorinated acetophenones have shown that they can be mineralized by microorganisms. For example, a mixed culture of Arthrobacter sp. and Micrococcus sp. was found to be capable of growing on 4-chloroacetophenone as the sole source of carbon and energy. asm.orgnih.govnih.gov The degradation pathway involved the formation of 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol (B124253) as metabolites. asm.orgnih.govnih.gov It is plausible that this compound could undergo similar microbial degradation, likely initiated by oxidation of the hydroxyl group or hydroxylation of the aromatic ring, followed by ring cleavage.

The degradation of 4-hydroxyacetophenone has also been studied in Pseudomonas fluorescens. ethz.ch The proposed pathway involves a Baeyer-Villiger monooxygenase that converts 4-hydroxyacetophenone to 4-hydroxyphenyl acetate, which is then hydrolyzed to hydroquinone (B1673460). ethz.ch This hydroquinone is further degraded via ring cleavage. ethz.ch In the case of this compound, a similar enzymatic oxidation of the keto group could lead to the formation of a corresponding ester, which would be more readily biodegradable.

Potential Transformation Products:

Based on the degradation pathways of related compounds, several potential transformation products of this compound can be hypothesized.

Oxidation of the hydroxyethyl (B10761427) side chain: This could lead to the formation of 1-(2,4-dichlorophenyl)glyoxal or 2,4-dichloromandelic acid.

Hydroxylation of the aromatic ring: Additional hydroxyl groups could be introduced onto the dichlorophenyl ring, making it more susceptible to ring cleavage.

Dechlorination: Reductive or oxidative dechlorination could occur, leading to the formation of monochlorinated or non-chlorinated hydroxyacetophenone derivatives.

Ring cleavage: Following hydroxylation, the aromatic ring could be cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways.

The following table outlines potential degradation pathways and transformation products based on studies of analogous compounds.

Degradation PathwayKey Enzymes (Hypothesized)Potential Transformation ProductsReference for Analogy
Baeyer-Villiger OxidationMonooxygenase2,4-Dichlorophenyl acetate ethz.ch
Side-chain OxidationDehydrogenase, Oxidase1-(2,4-Dichlorophenyl)glyoxal, 2,4-Dichloromandelic acid-
Aromatic Ring HydroxylationMonooxygenaseHydroxylated this compound derivatives nih.govsemanticscholar.org
Ring CleavageDioxygenaseAliphatic acids asm.orgnih.govnih.govethz.ch
DechlorinationDehalogenaseMonochlorinated or non-chlorinated hydroxyacetophenone derivatives nih.gov

Photodegradation:

Photolysis can also contribute to the environmental degradation of aromatic compounds. However, a study on 2-hydroxyacetophenone found it to be relatively photostable, suggesting that photodegradation may not be a major environmental fate process for this compound under normal environmental conditions. nih.gov

Future Research Directions and Perspectives

Innovation in Green and Efficient Synthetic Routes

The pursuit of environmentally benign and efficient methods for synthesizing 1-(2,4-Dichlorophenyl)-2-hydroxyethanone and related α-hydroxy ketones is a significant area of future research. Traditional chemical syntheses can be hampered by a lack of selectivity and the use of harsh reagents. nih.gov Green chemistry principles are driving the exploration of cleaner and more sustainable synthetic strategies. mdpi.com

A promising avenue lies in the advancement of biocatalytic approaches. nih.gov The use of enzymes such as thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) can facilitate the enantioselective synthesis of α-hydroxy ketones from inexpensive aldehydes. acs.org Future work could focus on identifying or engineering ThDP-lyases with high activity and selectivity for substrates relevant to the synthesis of this compound. One-pot multistep enzymatic cascades, which combine oxidation of an alcohol to an aldehyde followed by a carboligation step, represent another green approach that avoids the isolation of reactive aldehyde intermediates and minimizes waste. rsc.org

Further research into alternative green methodologies is also warranted. This includes the use of environmentally friendly solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. mdpi.com Exploring photocatalytic and electrochemical methods could also lead to more sustainable synthetic pathways. For instance, a dual Ir/Pd-catalytic methodology using water as an oxygen source and aerial oxygen as an oxidant has been shown to be a green approach for synthesizing related ketone structures. organic-chemistry.org

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Biocatalytic Synthesis (Lyases) Use of ThDP-lyases for umpolung carboligation of aldehydes. acs.orgHigh enantioselectivity, use of inexpensive starting materials, environmentally friendly. nih.gov
Enzymatic Cascades One-pot multi-enzyme reactions (e.g., oxidase-lyase). rsc.orgAvoids isolation of reactive intermediates, reduces waste, potential for high substrate concentrations. rsc.org
Green Solvents/Solvent-Free Utilization of water, ionic liquids, or no solvent. mdpi.comReduced environmental impact, simplified purification.
Photocatalysis/Electrosynthesis Use of light or electricity to drive reactions. organic-chemistry.orgorganic-chemistry.orgMild reaction conditions, high atom economy, reduced reliance on chemical oxidants. organic-chemistry.orgorganic-chemistry.org

Discovery of Novel Catalysts for Selective Transformations

The development of novel and highly selective catalysts is crucial for unlocking the full synthetic potential of this compound. Research in this area is multifaceted, encompassing biocatalysis, organocatalysis, and metal-based catalysis.

Biocatalysts , particularly ketoreductases (KREDs), are powerful tools for the stereoselective reduction of ketones to chiral alcohols, which are valuable pharmaceutical intermediates. nih.govresearchgate.net Future research will likely focus on the discovery and engineering of KREDs that can selectively reduce the ketone functionality of this compound to produce enantiopure diol products. rsc.orgrsc.org Structure-guided directed evolution is a powerful technique to improve the activity and stereoselectivity of these enzymes for bulky substrates. rsc.org Hydrolases, such as lipases, can be employed for the kinetic resolution of racemic α-hydroxy ketones, offering another biocatalytic route to enantiomerically enriched products. nih.gov

Organocatalysis offers a metal-free alternative for asymmetric transformations. Chiral primary amine catalysts, for instance, have been used in the asymmetric synthesis of α-hydroxyketones. nih.gov Continued exploration of new organocatalytic systems could lead to efficient and highly enantioselective methods for reactions involving the α-hydroxy ketone motif.

In metal-based catalysis , palladium-catalyzed α-arylation has been effective for the formation of α-aryl ketones, and further development of ligands could enhance the activity and selectivity of these catalysts. organic-chemistry.org Gold-catalyzed intermolecular oxidation of terminal alkynes presents another route to α-acetoxy ketones, which are closely related to α-hydroxy ketones. organic-chemistry.org Future work could adapt these and other metal-catalyzed reactions for the selective functionalization of this compound.

Catalyst TypeTransformationFuture Research Focus
Ketoreductases (KREDs) Stereoselective reduction of the ketone. nih.govEnzyme discovery and engineering for high stereoselectivity with dichlorophenyl substrates. rsc.orgrsc.org
Hydrolases (Lipases) Kinetic resolution of racemic α-hydroxy ketones. nih.govDevelopment of dynamic kinetic resolution processes to improve yields beyond 50%. nih.gov
Organocatalysts Asymmetric C-C bond formation and other transformations. nih.govDesign of new chiral catalysts for highly enantioselective reactions.
Metal Catalysts (e.g., Pd, Au) α-Arylation, oxidation, and other functionalizations. organic-chemistry.orgorganic-chemistry.orgDevelopment of more active, selective, and robust catalysts and ligands. organic-chemistry.org

Design and Synthesis of Advanced Bioactive Molecules

A primary driver for research on this compound is its potential as a scaffold for the synthesis of novel bioactive molecules. The dichlorophenyl moiety is a common feature in many pharmacologically active compounds, and the α-hydroxy ketone functionality provides a handle for further chemical modifications. mdpi.com

Future research will focus on using this compound as a starting material to generate libraries of derivatives for biological screening. For example, it can be a precursor for the synthesis of chalcones and dihydropyrazoles, which are known to exhibit a wide range of biological activities, including antifungal, antitubercular, and antiproliferative effects. mdpi.com Similarly, it can be used to synthesize hydrazone derivatives, which have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. omicsonline.org

Derivatives of 1-(2,4-dichlorophenyl)pyrazole have been synthesized and shown to possess anti-inflammatory properties by inhibiting nitric oxide production in microglial cells, suggesting a potential therapeutic application in neuroinflammatory diseases like Parkinson's disease. nih.govresearchgate.net The synthesis of piperidine (B6355638) derivatives from related chlorophenyl compounds has also yielded molecules with analgesic and hypotensive activities. nih.govresearchgate.net The rational design of new molecules based on the this compound scaffold, potentially aided by computational methods and artificial intelligence, is a promising direction for discovering new therapeutic agents. beilstein-journals.orgd-nb.infonih.gov

Derivative ClassPotential Biological ActivitiesResearch Direction
Chalcones/Dihydropyrazoles Antifungal, antitubercular, antiproliferative. mdpi.comSynthesis and screening of a diverse library of derivatives.
Hydrazones Anti-inflammatory, analgesic, antibacterial, anticancer. omicsonline.orgExploration of structure-activity relationships to optimize potency.
Pyrazole Analogues Anti-inflammatory, neuroprotective. nih.govresearchgate.netInvestigation of mechanisms of action in models of neurodegenerative diseases.
Piperidine Derivatives Analgesic, hypotensive. nih.govresearchgate.netDesign of new derivatives with improved pharmacological profiles.

Comprehensive Mechanistic Understanding of Complex Reactions

A deeper mechanistic understanding of the reactions involving this compound is essential for optimizing existing synthetic methods and designing new, more efficient transformations. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways, transition states, and the origins of selectivity.

For biocatalytic reactions, such as those involving KREDs, understanding the enzyme's active site and how mutations affect substrate binding and stereoselectivity is crucial. nih.gov Molecular dynamics simulations and quantum mechanical calculations can be used to model enzyme-substrate interactions and rationalize the observed enantiomeric ratios. nih.gov This knowledge can then guide the rational design of more efficient and selective enzyme variants. rsc.org

In the realm of chemical catalysis, detailed mechanistic studies can help to explain the role of the catalyst, ligands, and reaction conditions in determining the outcome of a reaction. For example, understanding whether a palladium-catalyzed reaction proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle can inform the development of improved catalytic systems. researchgate.net Investigating the mechanism of organocatalyzed reactions can lead to the design of more effective catalysts with broader substrate scope. A thorough understanding of reaction mechanisms will ultimately enable more precise control over the synthesis and transformation of this compound, facilitating its use in the creation of complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2,4-dichlorophenyl)-2-hydroxyethanone, and how can reaction conditions be optimized?

  • The compound is synthesized via bromination of 1-(2,4-dichlorophenyl)ethanone followed by condensation with heterocyclic groups (e.g., imidazole) under catalytic asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] to achieve enantiomeric purity . Optimization involves adjusting catalysts (e.g., thionyl chloride for hydroxylation), solvent selection (ethanol for solubility), and temperature control to minimize byproducts. Purification typically employs column chromatography or recrystallization .

Q. How can researchers resolve discrepancies in molecular weight and formula data for this compound?

  • Discrepancies arise from structural variations (e.g., hydroxyl group presence). For this compound, authoritative sources like NIST (C₈H₆Cl₂O, MW 189.04 for the ketone) and analytical data (C₈H₆Cl₂O₂, MW 205.04 for the hydroxylated form) should be cross-verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Confirmatory techniques include IR spectroscopy for hydroxyl (-OH) stretch detection (~3200–3600 cm⁻¹) .

Q. What are the primary stability concerns for this compound under storage and experimental conditions?

  • The compound’s stability is influenced by moisture and light due to its hydroxyl and ketone groups. Storage recommendations include desiccated environments (under nitrogen or argon) at –20°C. Degradation products (e.g., 2,4-dichloroacetophenone) can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

  • The electron-withdrawing 2,4-dichlorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by imidazole or triazole groups). Computational studies (DFT calculations) predict charge distribution and reactive sites, validated experimentally by substituent-specific reaction kinetics .

Q. What methodological approaches are used to analyze its role as a metabolite in toxicological studies?

  • In vivo metabolites (e.g., 2,4-dichloromandelic acid) are identified using LC-MS/MS with electrospray ionization (ESI). Metabolite quantification in biological matrices (plasma, urine) employs stable isotope-labeled internal standards. Toxicokinetic parameters (half-life, clearance) are modeled via compartmental analysis .

Q. How can enantioselective synthesis be achieved for derivatives with antifungal activity?

  • Asymmetric catalysis using chiral Ru complexes (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) yields enantiomerically pure intermediates. Enantiomeric excess (%ee) is determined by chiral HPLC (e.g., Chiralpak IC column). Biological assays (MIC tests against Candida spp.) correlate stereochemistry with activity .

Q. What strategies address contradictory data on its photodegradation pathways?

  • Conflicting degradation pathways (e.g., radical vs. hydrolytic mechanisms) are resolved using time-resolved spectroscopy (laser flash photolysis) and trapping agents (e.g., tert-butanol for hydroxyl radicals). Quantum yield calculations and LC-HRMS identify transient intermediates .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on its biological activity in antifungal assays?

  • Variations in MIC values across studies may stem from strain specificity or assay conditions. Standardization using CLSI guidelines (e.g., M27-A3 for yeast) and cytotoxicity controls (e.g., mammalian cell lines) improves reproducibility. Synergistic effects with azoles should be tested via checkerboard assays .

Q. What analytical techniques validate its purity in synthetic intermediates?

  • Purity is assessed via:

  • HPLC-DAD : Purity >98% with C18 columns (acetonitrile/water gradient).
  • ¹H/¹³C NMR : Confirms absence of regioisomers (e.g., 2,5-dichloro derivatives).
  • XRD : Resolves crystal structure ambiguities (e.g., hydrogen bonding patterns) .

Methodological Tables

Table 1: Key Synthetic Pathways and Yields

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C85
Imidazole CondensationImidazole, K₂CO₃, DMF, 80°C72
Asymmetric ReductionRu catalyst, HCOONa, H₂O/EtOH90 (98%ee)

Table 2: Analytical Parameters for Metabolite Detection

TechniqueParametersLOD (ng/mL)Reference
LC-MS/MSESI(+), MRM transition m/z 205→1690.5
GC-MSDB-5MS column, EI mode1.0

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